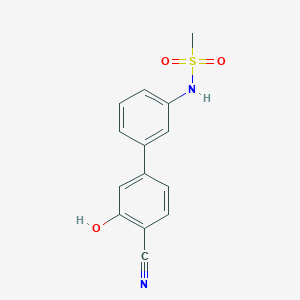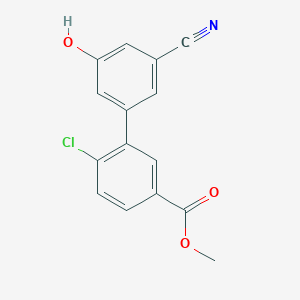
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% (2C5MPP) is a chemical compound of the phenol class, with a molecular formula of C10H9NO4S. It is a colorless solid that is soluble in organic solvents such as ether, ethanol, and acetone. It is a widely used reagent in organic synthesis and has a number of applications in the fields of scientific research and laboratory experiments.
Wirkmechanismus
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles, such as alkenes and alkynes, to form the corresponding substituted phenols. It also reacts with aldehydes and ketones to form acylated phenols.
Biochemical and Physiological Effects
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is not known to interact with any biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, it is a highly reactive compound and can be used to synthesize a variety of organic compounds. The main limitation of 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% is that it is a strong acid, and it can be corrosive to skin and other materials.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%. One potential direction is the development of novel synthesis methods for 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% and its derivatives. Additionally, research could be conducted to explore the potential applications of 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% in the fields of medicine, agriculture, and materials science. Finally, further research could be conducted to investigate the biochemical and physiological effects of 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%.
Synthesemethoden
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-methylsulfonylaminophenol with chloroacetyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then treated with an aqueous solution of sodium cyanide to form 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95%. The reaction is as follows:
3-Methylsulfonylaminophenol + Chloroacetyl chloride + Base → 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% is widely used in scientific research as a reagent for the synthesis of a variety of organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, 2-Cyano-5-(3-methylsulfonylaminophenyl)phenol, 95% is used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters.
Eigenschaften
IUPAC Name |
N-[3-(4-cyano-3-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20(18,19)16-13-4-2-3-10(7-13)11-5-6-12(9-15)14(17)8-11/h2-8,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAQISKSMANLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684989 |
Source


|
| Record name | N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261918-58-4 |
Source


|
| Record name | N-(4'-Cyano-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)
![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)

![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)






